5-Phenoxypentanoic acid ethyl ester
Description
5-Phenoxypentanoic acid ethyl ester (CAS 69687-95-2), also known as ethyl 5-phenoxypentanoate, is an ester derivative characterized by a pentanoic acid backbone substituted with a phenoxy group at the fifth carbon and an ethyl ester moiety. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Key identifiers include synonyms such as "5-phenoxy valeric acid ethyl ester" and InChIKey DNCNZDFEQZJZEN-UHFFFAOYSA-N .
Properties
CAS No. |
69687-95-2 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 5-phenoxypentanoate |
InChI |
InChI=1S/C13H18O3/c1-2-15-13(14)10-6-7-11-16-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
InChI Key |
DNCNZDFEQZJZEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenoxypentanoic acid ethyl ester can be synthesized through the esterification of 5-phenoxypentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
5-phenoxypentanoic acid+ethanolH2SO4Ethyl 5-phenoxypentanoate+water
Industrial Production Methods
In an industrial setting, the production of ethyl 5-phenoxypentanoate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Phenoxypentanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, ethyl 5-phenoxypentanoate can be hydrolyzed back to 5-phenoxypentanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 5-phenoxypentanoic acid and ethanol.
Reduction: 5-phenoxypentanol.
Substitution: Various substituted phenoxypentanoates depending on the nucleophile used.
Scientific Research Applications
5-Phenoxypentanoic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-phenoxypentanoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons
Substituent Effects on Reactivity: The phenoxy group in this compound enhances lipophilicity compared to simpler aliphatic esters (e.g., ethyl acetate). In contrast, the trifluoro and dioxo groups in Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate increase electrophilicity, making it reactive in nucleophilic substitutions . Thiophene-containing esters (e.g., Ethyl 5-(3-thienyl)pentanoate) exhibit π-conjugation, useful in materials science for conductivity modulation .
Biological Activity: Compounds with amino groups (e.g., (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester) are explored as chiral intermediates in asymmetric synthesis of bioactive molecules, including protease inhibitors .
Volatility and Solubility: Esters with bulky aromatic substituents (e.g., biphenyl or phenoxy groups) exhibit lower volatility compared to short-chain esters like propionic acid ethyl ester (boiling point ~99°C). This property makes them suitable for non-volatile applications such as polymer plasticizers .
Research and Industrial Relevance
- Synthetic Versatility: this compound serves as a precursor in synthesizing phenoxy-containing polymers and surfactants. Its analogs with electron-withdrawing groups (e.g., trifluoro, oxo) are prioritized in agrochemical research for enhanced stability .
- Pharmacological Potential: Amino- and hydroxy-substituted esters are under investigation for CNS drug delivery due to their blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
